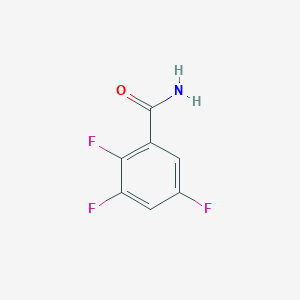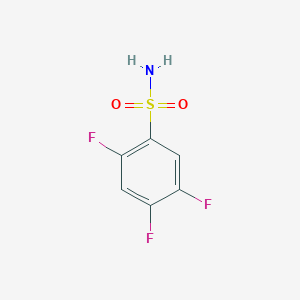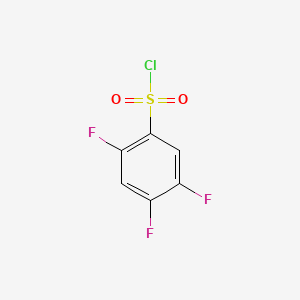
(4-(Trifluoromethoxy)phenyl)urea
Descripción general
Descripción
(4-(Trifluorometoxi)fenil)urea es un compuesto orgánico caracterizado por la presencia de un grupo trifluorometoxi unido a un anillo fenilo, que está conectado a una unidad de urea
Mecanismo De Acción
El mecanismo de acción de (4-(trifluorometoxi)fenil)urea, particularmente en su papel como inhibidor de sEH, implica la unión al sitio activo de la enzima. Esta unión se ve facilitada por la formación de enlaces de hidrógeno e interacciones hidrofóbicas entre el grupo trifluorometoxi y residuos específicos de aminoácidos en el sitio activo de la enzima . Esta interacción inhibe la actividad de la enzima, lo que lleva a niveles elevados de epóxidos de ácidos grasos, que tienen efectos antiinflamatorios y vasodilatadores .
Análisis Bioquímico
Biochemical Properties
(4-(Trifluoromethoxy)phenyl)urea plays a crucial role in biochemical reactions, primarily as an inhibitor of soluble epoxide hydrolase. This enzyme is involved in the metabolism of epoxides to diols, which are less reactive and more water-soluble. By inhibiting soluble epoxide hydrolase, this compound can modulate the levels of epoxides and diols in the body, impacting various physiological processes. The compound interacts with the active site of soluble epoxide hydrolase, forming hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex . Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in inflammation and pain pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting soluble epoxide hydrolase, this compound can reduce inflammation and pain by altering the levels of epoxyeicosatrienoic acids, which are signaling molecules involved in these processes . Furthermore, this compound has been shown to affect the proliferation and migration of endothelial cells, which are critical for angiogenesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with soluble epoxide hydrolase and other biomolecules. The compound binds to the active site of soluble epoxide hydrolase, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity . This inhibition leads to an accumulation of epoxyeicosatrienoic acids, which have various biological effects, including anti-inflammatory and vasodilatory actions . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of soluble epoxide hydrolase and prolonged anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits soluble epoxide hydrolase and exerts anti-inflammatory and analgesic effects without significant toxicity . At higher doses, this compound may cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with soluble epoxide hydrolase. The compound is metabolized via oxidation and amide hydrolysis, leading to the formation of various metabolites . These metabolites can further interact with enzymes and cofactors, influencing metabolic flux and metabolite levels in the body . Understanding the metabolic pathways of this compound is crucial for assessing its safety and efficacy in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its lipophilic nature and interactions with transporters and binding proteins. The compound can readily cross cell membranes and accumulate in lipid-rich tissues . Additionally, this compound may interact with specific transporters that facilitate its uptake and distribution within the body . These interactions can affect the localization and accumulation of the compound, impacting its biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with soluble epoxide hydrolase and other cytoplasmic proteins . Additionally, this compound may be targeted to specific subcellular compartments or organelles through post-translational modifications or targeting signals . These localization patterns can influence the compound’s efficacy and specificity in modulating cellular processes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4-(trifluorometoxi)fenil)urea generalmente implica la reacción de 4-(trifluorometoxi)anilina con un derivado de isocianato. Un método común es la reacción de 4-(trifluorometoxi)fenil isocianato con diamidas alifáticas, lo que produce bis-ureas N,N'-disustituidas que contienen el fragmento 4-(trifluorometoxi)fenilo . Esta reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o tolueno, en condiciones suaves, y puede alcanzar rendimientos que van del 58% al 80% .
Métodos de producción industrial
En un entorno industrial, la producción de (4-(trifluorometoxi)fenil)urea puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para una mayor eficiencia y rendimiento, incorporando potencialmente reactores de flujo continuo y sistemas automatizados para garantizar una calidad y escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
(4-(Trifluorometoxi)fenil)urea puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo trifluorometoxi puede participar en reacciones de sustitución aromática nucleófila, donde los nucleófilos reemplazan al grupo trifluorometoxi en condiciones apropiadas.
Oxidación y reducción: El anillo fenilo y la unidad de urea pueden sufrir reacciones de oxidación y reducción, respectivamente, alterando el estado de oxidación del compuesto.
Hidrólisis: El grupo urea se puede hidrolizar en condiciones ácidas o básicas, lo que lleva a la formación de las aminas correspondientes y dióxido de carbono.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles, a menudo en presencia de una base como hidruro de sodio o carbonato de potasio.
Oxidación: Se pueden utilizar agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se emplean normalmente.
Hidrólisis: Se utilizan condiciones ácidas (por ejemplo, ácido clorhídrico) o condiciones básicas (por ejemplo, hidróxido de sodio) para reacciones de hidrólisis.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la sustitución nucleófila puede producir varias fenilureas sustituidas, mientras que la hidrólisis da como resultado la formación de aminas y dióxido de carbono.
Aplicaciones Científicas De Investigación
Química
En química, (4-(trifluorometoxi)fenil)urea se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su grupo trifluorometoxi único confiere propiedades lipofílicas y de extracción de electrones, lo que lo hace valioso en el diseño de moléculas con características electrónicas específicas.
Biología y medicina
En química medicinal, los derivados de (4-(trifluorometoxi)fenil)urea han demostrado ser prometedores como inhibidores de la hidrolasa de epóxido soluble humana (sEH), una enzima involucrada en el metabolismo de los epóxidos de ácidos grasos . Estos inhibidores tienen posibles aplicaciones terapéuticas en el tratamiento de afecciones como la hipertensión, la inflamación y ciertos tipos de cáncer .
Industria
En el sector industrial, (4-(trifluorometoxi)fenil)urea y sus derivados se exploran por su posible uso en agroquímicos, como insecticidas y herbicidas. Su capacidad para interactuar con objetivos biológicos los hace adecuados para el desarrollo de nuevos agentes de control de plagas .
Comparación Con Compuestos Similares
Compuestos similares
(4-Metoxifenil)urea: Similar en estructura pero carece del grupo trifluorometoxi, lo que da como resultado diferentes propiedades electrónicas y actividad biológica.
(4-Trifluorometilfenil)urea: Contiene un grupo trifluorometilo en lugar de un grupo trifluorometoxi, lo que afecta su lipofilia y reactividad.
(4-Clorofenil)urea: Sustituye un átomo de cloro por el grupo trifluorometoxi, lo que lleva a variaciones en sus propiedades químicas y biológicas.
Singularidad
La presencia del grupo trifluorometoxi en (4-(trifluorometoxi)fenil)urea confiere propiedades únicas, como un aumento de la lipofilia y efectos de extracción de electrones, que pueden mejorar su afinidad de unión a objetivos biológicos y mejorar su perfil farmacocinético. Estas características lo convierten en un compuesto valioso en el desarrollo de nuevos agentes terapéuticos y aplicaciones industriales.
Propiedades
IUPAC Name |
[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)13-7(12)14/h1-4H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSFVIMHTOMZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896798 | |
| Record name | (4-(Trifluoromethoxy)phenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82971-90-2 | |
| Record name | (4-(Trifluoromethoxy)phenyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082971902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-(trifluoromethoxy)phenyl)urea | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15610 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (4-(Trifluoromethoxy)phenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(TRIFLUOROMETHOXY)PHENYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQP4E8O29W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What enzymes are known to be inhibited by compounds containing the (4-(trifluoromethoxy)phenyl)urea moiety?
A1: Research indicates that compounds containing the this compound moiety exhibit potent inhibition of soluble epoxide hydrolase (sEH) [, , , , , , , , , ]. Additionally, some derivatives have shown inhibitory activity against P2Y1 receptors [, ] and p38β kinase [].
Q2: What are the downstream effects of sEH inhibition by this compound derivatives?
A2: Inhibiting sEH with this compound derivatives leads to the stabilization of epoxyeicosatrienoic acids (EETs) [, , ]. EETs possess various beneficial effects, including anti-inflammatory, analgesic, and neuroprotective properties [, , , , ].
Q3: How does the inhibition of sEH by this compound containing compounds translate to potential therapeutic benefits?
A3: Preclinical studies suggest that sEH inhibition by this compound derivatives may hold therapeutic potential for various conditions, including:
- Pain management: These compounds have shown efficacy in reducing inflammatory and neuropathic pain in animal models [, , , ].
- Cardiovascular diseases: Studies have demonstrated their potential in alleviating hypertension, cardiac hypertrophy, and ischemia-reperfusion injury [, , , ].
- Neurodegenerative disorders: Research suggests possible benefits in models of Alzheimer's disease by reducing tau hyperphosphorylation and amyloid toxicity [, , ].
- Pulmonary hypertension: Studies indicate that sEH inhibition might not worsen or contribute to the development of pulmonary hypertension [].
Q4: How do structural modifications to the this compound scaffold influence its activity against sEH?
A4: Studies have demonstrated that modifications to the acyl group attached to the piperidine ring of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives can significantly impact pharmacokinetic properties and potency against sEH []. For instance, replacing the adamantyl group with a cyclopropyl group led to a significant improvement in potency, Cmax, and AUC [].
Q5: Are there structural modifications that enhance the selectivity of this compound derivatives for specific targets?
A5: While this compound derivatives display promising activity against sEH, research indicates that they can also interact with other targets like P2Y1 receptors [, ]. Structural modifications are crucial for achieving greater target selectivity. For example, incorporating specific bulky substituents into the molecule has led to the development of compounds with improved selectivity for P2Y1 receptors over sEH [, ].
Q6: How does the TMDD of this compound sEH inhibitors affect their dosing and efficacy?
A6: The TMDD observed with these inhibitors adds complexity to their pharmacokinetic profiles [, ]. Understanding the extent of target binding and its impact on drug exposure is crucial for optimizing dosing regimens and achieving sustained therapeutic efficacy.
Q7: Are there specific transporters involved in the distribution and elimination of this compound compounds?
A7: While specific transporters haven't been extensively characterized in the provided research, it is highly likely that drug transporters play a role in the absorption, distribution, and elimination of these compounds, as is common for many small molecules. Further research is necessary to elucidate the specific transporters involved.
Q8: What analytical techniques are commonly employed to characterize and quantify this compound compounds?
A8: Researchers utilize a combination of techniques for the analysis of these compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently used to identify and quantify these compounds and their metabolites in biological matrices [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















